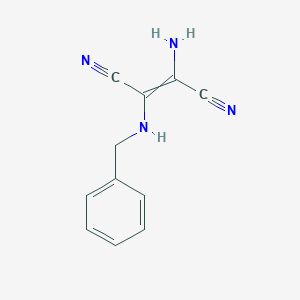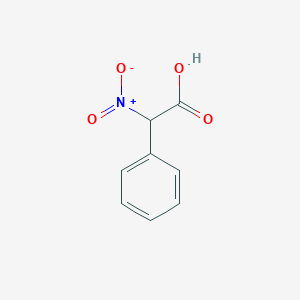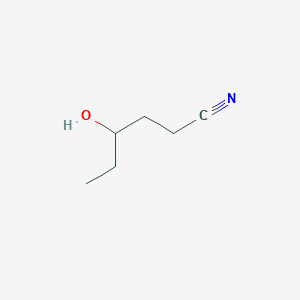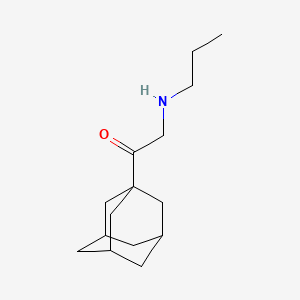
4-(Pyridin-2-yl)aniline hydrochloride
Overview
Description
“4-(Pyridin-2-yl)aniline” is a chemical compound that has been used in various chemical reactions . It is derived from 4-Pyridineboronic Acid, which is a boronic acid derivative .
Synthesis Analysis
The synthesis of “4-(Pyridin-2-yl)aniline” involves several steps. One method involves the diazotization of 4- (4-Pyridinyl)aniline, followed by nitration and reduction to form 2-Amino-4- (4-pyridyl)phenol . Another method involves the use of different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of “4-(Pyridin-2-yl)aniline” is represented by the InChI code: 1S/C11H10N2/c12-10-6-4-9 (5-7-10)11-3-1-2-8-13-11/h1-8H,12H2 . This indicates that the compound consists of 11 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms.Chemical Reactions Analysis
“4-(Pyridin-2-yl)aniline” can undergo various chemical reactions. For instance, it can be diazotized, nitrated, and reduced to form 2-Amino-4- (4-pyridyl)phenol . It can also react with hydrogen at room temperature .Physical And Chemical Properties Analysis
“4-(Pyridin-2-yl)aniline” is a powder with a molecular weight of 170.21 . It has a melting point of 94-97 degrees Celsius .Safety and Hazards
“4-(Pyridin-2-yl)aniline” is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Safety precautions include avoiding breathing mist or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
The future directions of “4-(Pyridin-2-yl)aniline” research could involve the design of new pyrrolidine compounds with different biological profiles . Additionally, the development of environmentally friendly techniques for the synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates could be another area of focus .
properties
IUPAC Name |
4-pyridin-2-ylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h1-8H,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOKJLITCGZVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B3269840.png)






![2-[(4-Bromobenzyl)thio]ethanol](/img/structure/B3269880.png)





![2-amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B3269964.png)